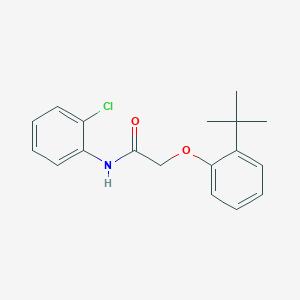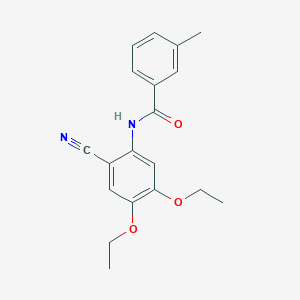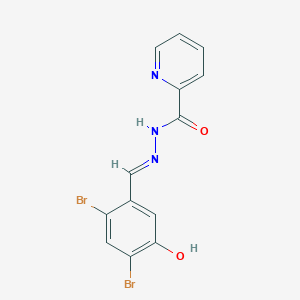
N'-(2,4-dibromo-5-hydroxybenzylidene)-2-pyridinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves a multi-step process starting from specific hydrazides and aldehydes. For example, the synthesis of related compounds often includes reactions of hydrazides with substituted aldehydes in the presence of catalysts or under reflux conditions in suitable solvents, like ethanol, to yield hydrazone derivatives (A. Amr et al., 2016). These methods can be adapted to synthesize N'-(2,4-Dibromo-5-hydroxybenzylidene)-2-pyridinecarbohydrazide by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Molecular structure analysis of similar compounds is often conducted using single-crystal X-ray diffraction, which provides detailed information on the crystal structure, including bond lengths, angles, and molecular conformation. Compounds like N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide have been analyzed to confirm their structure and evaluate their molecular configuration (M. Alotaibi et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving hydrazone compounds can include nucleophilic addition, condensation, and cyclization reactions. These reactions are crucial for further functionalization or modification of the core structure, enabling the synthesis of a wide range of derivatives with varied biological and chemical properties. For example, the synthesis and characterization of derivatives involve detailed spectroscopic analysis (FT-IR, NMR, UV–Visible) to understand the chemical reactivity and properties of the compounds (M. Raja et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are determined by the molecular structure and substituents present in the compound. These properties are essential for predicting the compound's behavior in various solvents and conditions, which is crucial for its application in synthesis and material science.
Chemical Properties Analysis
The chemical properties of N'-(2,4-Dibromo-5-hydroxybenzylidene)-2-pyridinecarbohydrazide and its derivatives can be explored through various spectroscopic techniques, including FTIR, NMR, and UV-Visible spectroscopy. These analyses provide insights into the electronic structure, functional groups, and molecular interactions within the compound and with other molecules. Studies on similar compounds have revealed details about their electronic transitions, charge distribution, and potential as nonlinear optical materials (K. Govindarasu et al., 2015).
Wissenschaftliche Forschungsanwendungen
Antiproliferative Agents
A series of mixed ligand aroylhydrazone and N-donor heterocyclic Lewis base Cu(II) complexes, incorporating the related compound (5-bromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide, demonstrated significant antiproliferative effects against various human tumor cell lines, including ovarian and colorectal carcinomas. These complexes, particularly complex 4, showed potent cytotoxic activity, suggesting a potential application in cancer therapy through apoptosis induction without triggering autophagy in cancer cells (Sutradhar et al., 2017).
Antimicrobial Activity
The synthesis of N'-(4-methoxybenzylidene)-2-[3-cyano-7,8-dihydro-4-(5-methylfuran-2-yl)-2-oxo-2H-pyrano[4,3-b]pyridin-1(5H)-yl]acetohydrazide showcased antimicrobial efficacy against both gram-positive and gram-negative bacteria. This compound, featuring a structural moiety akin to N'-(2,4-dibromo-5-hydroxybenzylidene)-2-pyridinecarbohydrazide, indicates the potential for similar compounds to serve as bases for developing new antimicrobial agents (Amr et al., 2016).
Metabolic Studies
Research involving compounds with structural similarities to N'-(2,4-dibromo-5-hydroxybenzylidene)-2-pyridinecarbohydrazide has explored their metabolic alterations in biological systems. For instance, studies on 3-[bis-(2-chlorethyl)-carbohydrazide]-2,2,5,5-tetramethylpyroline-1-oxyl in hamster blood and tissues revealed insights into the metabolic stability and transformation of such compounds, which could be pivotal for understanding their pharmacokinetics and pharmacodynamics in medical applications (Raïkova et al., 1981).
Molecular Docking Studies
The compound (E)-1-(5-bromo-2-hydroxybenzylidene)semicarbazide underwent extensive spectroscopic characterization and molecular docking studies, revealing its potential biological activity. These studies highlighted its interaction with antifungal proteins, suggesting a method for evaluating the therapeutic potential of related compounds, such as N'-(2,4-dibromo-5-hydroxybenzylidene)-2-pyridinecarbohydrazide, in combating fungal infections and possibly other microbial threats (Raja et al., 2017).
Supramolecular Chemistry
Studies on pyridine-based hydrazone derivatives, including those similar to N'-(2,4-dibromo-5-hydroxybenzylidene)-2-pyridinecarbohydrazide, have illuminated their capability to form intricate supramolecular architectures through hydrogen bonding. Such properties are crucial for designing new materials with specific functions, ranging from molecular recognition to the construction of advanced nanomaterials (Khalid et al., 2021).
Eigenschaften
IUPAC Name |
N-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylideneamino]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2N3O2/c14-9-6-10(15)12(19)5-8(9)7-17-18-13(20)11-3-1-2-4-16-11/h1-7,19H,(H,18,20)/b17-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXPOHAOZPUDDV-REZTVBANSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=CC(=C(C=C2Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)N/N=C/C2=CC(=C(C=C2Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



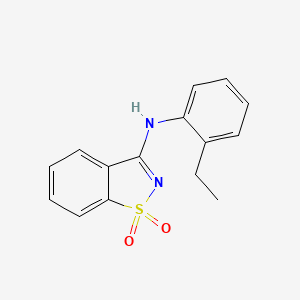
acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5550813.png)

![2-(3-methoxypropyl)-9-[4-(trifluoromethyl)pyrimidin-2-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550825.png)
![N-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5550837.png)
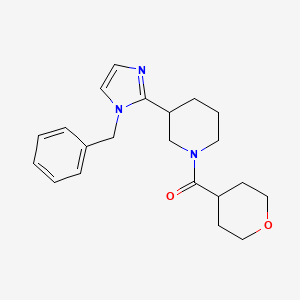
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5550848.png)
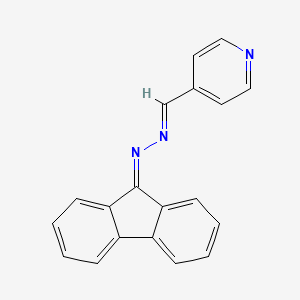
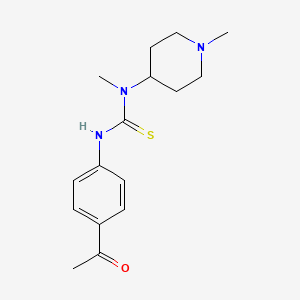
![N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5550865.png)
